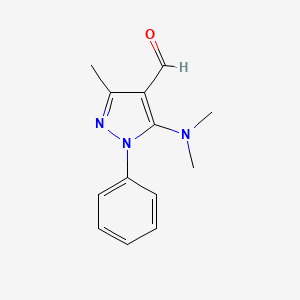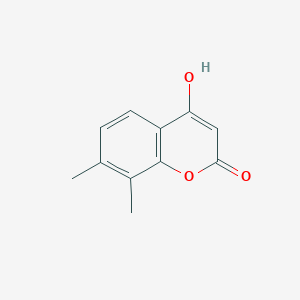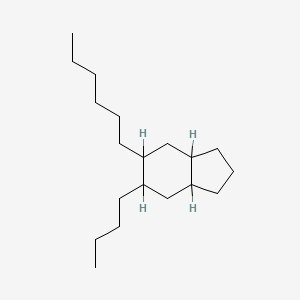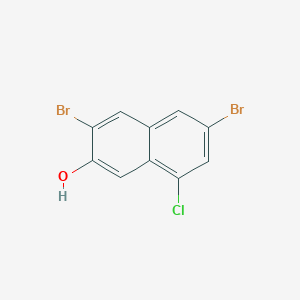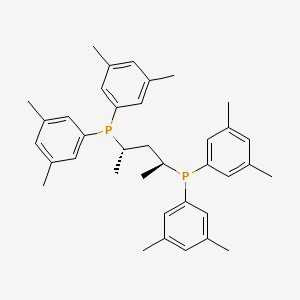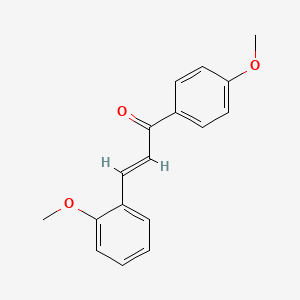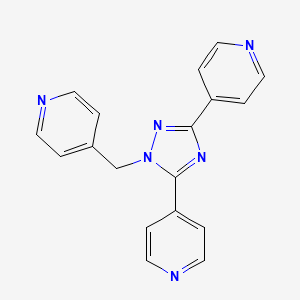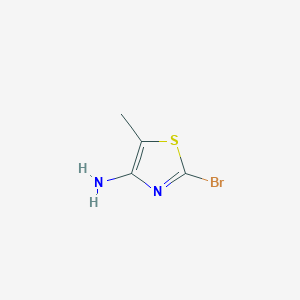![molecular formula C13H17F3N2 B3329119 1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane CAS No. 552868-13-0](/img/structure/B3329119.png)
1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane
Übersicht
Beschreibung
1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane, also known as TFMD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TFMD belongs to the class of diazepanes, which are known for their anxiolytic and sedative properties. TFMD has been found to exhibit promising activity against several diseases, including cancer, diabetes, and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
Trifluoromethylpyridines, which are structurally similar to your compound, are widely used in the agrochemical industry . They are key structural motifs in active agrochemical ingredients . For instance, Fluazifop-butyl, a TFMP derivative, was the first of its kind introduced to the agrochemical market .
Antidepressant Applications
Compounds similar to “1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane” have been used in the development of antidepressant drugs . The trifluoromethyl group and the pyridine moiety contribute to the unique physicochemical properties that make these compounds effective .
Antipsychotic Applications
The trifluoromethylphenyl group is also found in antipsychotic drugs . The unique characteristics of this group contribute to the biological activities of these drugs .
Antihistamine Applications
Trifluoromethylphenyl compounds have been used in the development of antihistamine drugs . These drugs are used to treat allergic reactions by blocking the action of histamine, a substance in the body that causes allergic symptoms .
Antifungal Applications
Some N-substituted pyridinyl-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, which are structurally similar to your compound, have shown moderate antifungal activities . In particular, compounds 6a, 6b, and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL .
Anticancer Applications
Trifluoromethylphenyl compounds have been used in the development of anticancer drugs . The unique properties of the trifluoromethyl group and the pyridine moiety contribute to the biological activities of these drugs .
Antioxidant Applications
Compounds similar to “1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane” have been used in the development of antioxidant drugs . These drugs help protect the body’s cells from damage caused by free radicals .
Anti-inflammatory Applications
Trifluoromethylphenyl compounds have also been used in the development of anti-inflammatory drugs . These drugs work by reducing inflammation, which is a response by the body’s immune system to injury or disease .
Eigenschaften
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)12-4-1-3-11(9-12)10-18-7-2-5-17-6-8-18/h1,3-4,9,17H,2,5-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKKJRGALXURLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171416 | |
| Record name | Hexahydro-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane | |
CAS RN |
552868-13-0 | |
| Record name | Hexahydro-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552868-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






